2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
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Overview
Description
The compound “2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid” is a complex organic molecule. It is a derivative of benzodioxole . The compound has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of benzodioxole derivatives has been reported in the literature . The compounds were synthesized using various techniques and were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques . The most potent compound against the COX1 enzyme was found to be 4f .Molecular Structure Analysis
The molecular structure of the compound can be represented by the formula C10H9NO5 . The InChI representation of the compound is InChI=1S/C10H9NO5/c12-9(13)4-11-10(14)6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H,11,14)(H,12,13) .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activity against cyclooxygenase (COX) enzymes . The compound showed potent activity against both COX1 and COX2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 223.184 and a mono-isotopic mass of 223.04807 . The compound is likely to be a solid at room temperature .Scientific Research Applications
Antibacterial Activity
Compounds related to 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid have been synthesized and evaluated for their antibacterial activity. These compounds showed promising results against various bacterial strains, including E. coli, Staphylococcus aureus, Bacillus sps, Pseudomonas, K. Pneumonea, and E. Faecalis. The synthesized compounds have been structurally confirmed and tested for their effectiveness in combating bacterial infections (Kadian, Maste, & Bhat, 2012).
Synthesis and Physico-Chemical Properties
Research has been conducted on the synthesis and exploration of the physico-chemical properties of related compounds. These compounds exhibit a range of biological activities, such as analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. The acute toxicity of these compounds has also been studied, showing that they are practically non-toxic and low-toxic (Salionov, 2015).
Crystal Structure Analysis
The crystal structure of related compounds has been determined through X-ray analysis. This research is crucial for understanding the molecular configuration and potential applications of these compounds in various scientific fields (Dölling, Herrmann, Augustin, Ahnert, Heinemann, & Hartung, 1991).
Biological Activity and Molecular Docking
Studies have been conducted on the synthesis, in-vitro, and in-vivo evaluation of these compounds, along with molecular docking studies. These compounds show significant potential in the fields of anti-inflammatory and antimicrobial activities, with their effectiveness further validated through computational studies (Vankadari, Mandala, Pochampalli, Tigulla, Valeru, & Thampu, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as cox1 . The role of these targets can vary, but they often play a crucial role in cellular processes and pathways.
Result of Action
Similar compounds have been found to exhibit selectivity between cancer cells and normal cells , suggesting potential anticancer activity.
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-7-9(5-12(15)16)14-13(19-7)8-2-3-10-11(4-8)18-6-17-10/h2-4H,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSONUHNWKOJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=C(C=C2)OCO3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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